5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one
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Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and reacting it with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Formation of the Pyrrole Ring: The benzothiazole derivative can then be reacted with an appropriate α,β-unsaturated carbonyl compound to form the pyrrole ring through a cyclization reaction.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzothiazole ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzothiazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its stable heterocyclic structure.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could play a key role in binding to biological targets, while the pyrrole ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Lacks the chloro and fluoro substituents, which might affect its reactivity and bioactivity.
4-(1,3-benzothiazol-2-yl)-1-(4-chlorophenyl)-2H-pyrrol-3-one: Lacks the amino group, potentially altering its chemical properties and applications.
Uniqueness
The presence of the chloro and fluoro substituents in 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one makes it unique compared to its analogs. These substituents can significantly influence the compound’s electronic properties, reactivity, and potential biological activity.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-chloro-2-fluorophenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3OS/c18-9-5-6-12(10(19)7-9)22-8-13(23)15(16(22)20)17-21-11-3-1-2-4-14(11)24-17/h1-7H,8,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRSEFYGVBRSCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)F)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=C(C=C(C=C2)Cl)F)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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